

Characterization of 1-(4-Methoxyphenyl)thiourea: A Spectroscopic Guide

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)thiourea

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This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of **1-(4-Methoxyphenyl)thiourea**. The information is compiled from various sources to aid in the synthesis and analysis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-(4-Methoxyphenyl)thiourea**. It is important to note that a complete, experimentally verified dataset from a single source is not readily available in the public domain. Therefore, the data presented is a compilation from various sources, including typical values for related thiourea derivatives.

Table 1: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment	Intensity
3194-3255	N-H Stretching	Strong, Broad
3007-3043	Aromatic C-H Stretching	Medium
1583-1599	C=N Stretching / N-H Bending	Medium to Strong
1226-1240	C=S Stretching	Medium to Strong
1151-1336	SO ₂ Stretching (if present as impurity or in complex)	-
~1089	Aromatic C-Cl Stretching (if present as impurity)	-

Note: The FT-IR data is based on typical ranges for thiourea derivatives and may vary based on the specific experimental conditions and the physical state of the sample.[\[1\]](#)

Table 2: ¹H NMR Spectroscopic Data (Typical Values)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.5 - 10.5	Singlet (broad)	1H	N-H (thiourea)
~7.0 - 7.5	Multiplet	4H	Aromatic C-H
~3.8	Singlet	3H	O-CH ₃
~7.8 - 8.3	Singlet (broad)	2H	N-H ₂ (thiourea)

Note: The ¹H NMR data is based on typical chemical shifts for similar thiourea derivatives and may vary depending on the solvent and instrument parameters.[\[1\]](#)

Table 3: ¹³C NMR Spectroscopic Data (Typical Values)

Chemical Shift (δ) ppm	Assignment
~180	C=S (thiourea)
~155 - 160	Aromatic C-O
~114 - 130	Aromatic C-H and C-C
~55	O-CH ₃

Note: The ¹³C NMR data is based on typical chemical shifts for similar thiourea derivatives and may vary depending on the solvent and instrument parameters.[\[2\]](#)

Table 4: Mass Spectrometry Data (Predicted)

Adduct	m/z
[M+H] ⁺	183.05867
[M+Na] ⁺	205.04061
[M-H] ⁻	181.04411
[M] ⁺	182.05084

Note: This data is based on predicted collision cross-section values and the exact mass of **1-(4-Methoxyphenyl)thiourea** (C₈H₁₀N₂OS), which is 182.05139 Da. Experimental values may vary.

Experimental Protocols

Synthesis of 1-(4-Methoxyphenyl)thiourea

This protocol is adapted from a thesis on the synthesis of **1-(4-Methoxyphenyl)thiourea**.[\[3\]](#)

Materials:

- p-Anisidine (5.7 g)
- Ammonium thiocyanate (3.1 g)

- Hydrochloric acid (3.3 mL)
- Water (8 mL)

Procedure:

- In a round-bottom flask, combine p-anisidine, ammonium thiocyanate, hydrochloric acid, and water.
- Heat the reaction mixture to 90°C.
- Maintain the temperature and stir the mixture for 9 hours.
- After the reaction is complete, cool the mixture to room temperature.
- The product will precipitate out of the solution.
- Collect the solid product by filtration.
- Wash the product with cold water.
- Dry the product to obtain **1-(4-Methoxyphenyl)thiourea**.

This method reports an average yield of 95% and a purity of 99.3%.[\[3\]](#)

General Protocol for Spectroscopic Characterization

The following is a general protocol for the spectroscopic analysis of the synthesized **1-(4-Methoxyphenyl)thiourea**.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum over a range of 4000-400 cm^{-1} .

- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H (aromatic), C=S, and C-O stretches.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube.
- Data Acquisition:
 - Acquire a 1H NMR spectrum to determine the chemical shifts, multiplicities, and integration of the proton signals.
 - Acquire a ^{13}C NMR spectrum to identify the chemical shifts of the carbon atoms.
- Analysis: Assign the observed signals to the respective protons and carbons in the structure of **1-(4-Methoxyphenyl)thiourea**.

3. Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes.
- Analysis: Identify the molecular ion peak ($[M]^+$ or $[M]^-$) and other characteristic fragment ions to confirm the molecular weight of the compound.

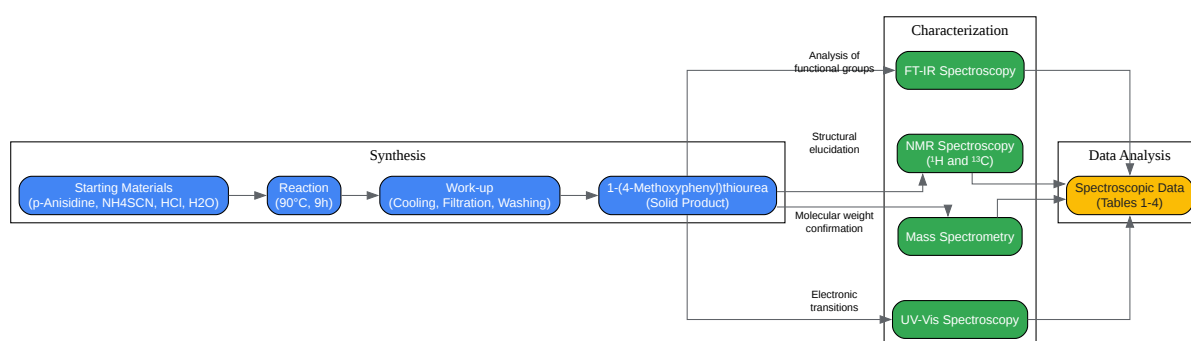
4. UV-Visible (UV-Vis) Spectroscopy:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol) of a known concentration.
- Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a UV-Vis spectrophotometer.

- Analysis: Determine the wavelength of maximum absorbance (λ_{\max}) and the molar absorptivity (ϵ).

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of **1-(4-Methoxyphenyl)thiourea**.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of **1-(4-Methoxyphenyl)thiourea**.

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